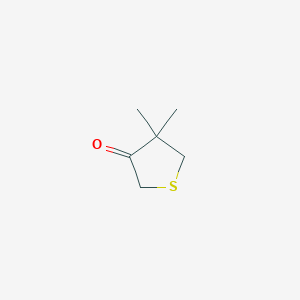
2,3,3-trimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,3-trimethylcyclobutan-1-one is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,3,3-trimethylcyclobutan-1-one is 1S/C7H12O/c1-5-6(8)4-7(5,2)3/h5H,4H2,1-3H3 . This indicates that the molecule consists of a cyclobutane ring with three methyl groups and a ketone functional group .Physical And Chemical Properties Analysis
2,3,3-trimethylcyclobutan-1-one has a predicted boiling point of 139.6±8.0 °C and a predicted density of 0.891±0.06 g/cm3 .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2,3,3-trimethylcyclobutan-1-one can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-2-butene", "methyl magnesium bromide", "cyclobutanone", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Preparation of 2-methyl-2-butene by dehydration of 2-methyl-2-butanol using sulfuric acid as a catalyst.", "Step 2: Addition of methyl magnesium bromide to 2-methyl-2-butene to form a Grignard reagent.", "Step 3: Reaction of the Grignard reagent with cyclobutanone to form 2-methyl-3-(3-methylcyclobutyl)propan-2-ol.", "Step 4: Oxidation of the alcohol using acetic acid and sodium borohydride to form the corresponding ketone.", "Step 5: Acid-catalyzed dehydration of the ketone to form 2,3,3-trimethylcyclobutan-1-one.", "Step 6: Purification of the product by extraction with hydrochloric acid, washing with sodium hydroxide, and drying over sodium sulfate and magnesium sulfate.", "Step 7: Isolation of the product by evaporation of the solvent and recrystallization from a mixture of diethyl ether and pentane." ] } | |
CAS RN |
28290-01-9 |
Product Name |
2,3,3-trimethylcyclobutan-1-one |
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



